molecular formula C₂₂H₃₀O₂ B1140785 3(R,S)-Hydroxy Desogestrel CAS No. 869627-85-0

3(R,S)-Hydroxy Desogestrel

Cat. No. B1140785
M. Wt: 326.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(R,S)-Hydroxy Desogestrel is a derivative of desogestrel, which is a progestin used in oral contraceptives . Desogestrel is rapidly and almost completely absorbed and converted into 3-keto-desogestrel, its biologically active metabolite .

Scientific Research Applications

Endocrinology

Field

Endocrinology

Methods

Patients are administered a specific dose of 3(R,S)-Hydroxy Desogestrel cyclically, often in conjunction with other hormones like estrogen, to achieve therapeutic outcomes .

Results

Studies have shown that 3(R,S)-Hydroxy Desogestrel can be effective in normalizing menstruation and protecting the endometrium from neoplasia, with a high endometrial response rate compared to other progestins .

Pharmacology

Field

Pharmacology

Methods

Clinical trials are conducted to assess the drug’s bioavailability, metabolism, and excretion, as well as its impact on the efficacy of other medications .

Results

The compound has been found to maintain contraceptive efficacy with a favorable safety profile, influencing the development of new contraceptive formulations .

Reproductive Health

Field

Reproductive Health

Methods

It is administered orally in pill form, either alone or in combination with estrogen, following specific dosing regimens to ensure effective contraception and symptom management in PCOS .

Results

Research indicates that 3(R,S)-Hydroxy Desogestrel-based contraceptives are effective in preventing pregnancy and may improve the quality of life for women with PCOS .

Molecular Biology

Field

Molecular Biology

Methods

Molecular assays and gene expression studies are used to understand the compound’s interaction with specific receptors and its downstream effects on cellular functions .

Results

Findings suggest that 3(R,S)-Hydroxy Desogestrel can influence cellular pathways, potentially offering insights into novel therapeutic approaches for hormone-related conditions .

Biochemistry

Field

Biochemistry

Methods

Biochemical assays are used to measure changes in blood biomarkers following administration of the compound .

Results

Studies have shown significant changes in cortisol, testosterone, and lipid profiles, indicating the compound’s influence on metabolic processes .

Clinical Trials

Field

Clinical Trials

Methods

Randomized controlled trials are conducted to evaluate the compound’s effectiveness in inducing azoospermia and its impact on cardiovascular safety .

Results

Clinical trials have demonstrated the compound’s effectiveness in female contraception and potential in male contraceptive formulations, with a focus on minimizing cardiovascular risks .

properties

IUPAC Name

(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDTNLDYRJTAZ-MTRZUGBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(R,S)-Hydroxy Desogestrel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(R,S)-Hydroxy Desogestrel
Reactant of Route 2
3(R,S)-Hydroxy Desogestrel
Reactant of Route 3
3(R,S)-Hydroxy Desogestrel
Reactant of Route 4
3(R,S)-Hydroxy Desogestrel
Reactant of Route 5
3(R,S)-Hydroxy Desogestrel
Reactant of Route 6
3(R,S)-Hydroxy Desogestrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.